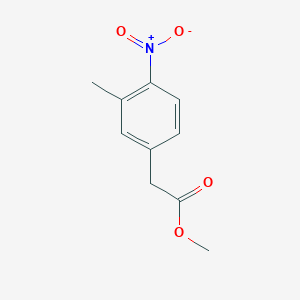

Methyl 2-(3-methyl-4-nitrophenyl)acetate

Description

Contextualization within Nitroaromatic Esters and Phenylacetate (B1230308) Derivatives

Methyl 2-(3-methyl-4-nitrophenyl)acetate belongs to two significant classes of organic compounds: nitroaromatic esters and phenylacetate derivatives. Nitroaromatic compounds, defined by the presence of a nitro group (-NO2) attached to an aromatic ring, are of immense importance in industrial chemistry and are precursors to a vast range of materials, including dyes, polymers, and pharmaceuticals. masterorganicchemistry.comnih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution and modifying the acidity of adjacent protons. numberanalytics.com

Concurrently, as a phenylacetate derivative, this compound shares a structural backbone with numerous biologically active molecules. Phenylacetic acid and its esters are found in various natural products and are utilized as building blocks in the synthesis of pharmaceuticals, agrochemicals, and fragrances. drugbank.com The ester functional group provides a site for facile chemical transformations, such as hydrolysis to the corresponding carboxylic acid or transesterification to other esters, further broadening its synthetic utility. The specific arrangement of the methyl and nitro groups on the phenyl ring of this compound creates a unique electronic and steric environment, distinguishing its reactivity and potential applications from other isomers and related compounds.

Significance in Advanced Chemical Synthesis and Derivatization Strategies

The true significance of this compound lies in its potential as a versatile intermediate in multi-step organic synthesis. The presence of multiple functional groups that can be selectively manipulated allows for a variety of derivatization strategies.

One of the most prominent reactions of the nitro group is its reduction to an amino group (-NH2). This transformation is a cornerstone of synthetic organic chemistry, as it converts an electron-withdrawing group into an electron-donating one, fundamentally altering the chemical properties of the aromatic ring. masterorganicchemistry.com The resulting amino compound can serve as a precursor to a wide range of heterocyclic compounds, amides, and other nitrogen-containing molecules with potential biological activities.

Furthermore, the ester moiety can be readily hydrolyzed to the corresponding carboxylic acid, (3-methyl-4-nitrophenyl)acetic acid. This carboxylic acid can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives. The methylene (B1212753) group adjacent to the carbonyl and the aromatic ring also offers a site for potential functionalization, further expanding the diversity of accessible molecular architectures.

The strategic positioning of the methyl group ortho to the nitro group and meta to the acetate (B1210297) substituent introduces steric and electronic effects that can be exploited in regioselective reactions, allowing for precise control over the synthesis of complex target molecules.

Overview of Current Research Landscape and Gaps

A comprehensive review of the current scientific literature reveals that while the broader classes of nitroaromatic esters and phenylacetate derivatives are extensively studied, specific research focusing solely on this compound is notably sparse. Much of the available information is centered on its precursor, 3-methyl-4-nitrophenol (B363926), which is a significant intermediate in the production of pesticides. chembk.comchemicalbook.comgoogle.com There is also considerable research on the environmental fate and biodegradation of 3-methyl-4-nitrophenol. chemicalbook.com

This conspicuous lack of dedicated research presents a significant gap in the field. There is a clear opportunity for further investigation into the unique chemical properties and synthetic potential of this compound. Future research could focus on:

Development of optimized and scalable synthetic routes: While a synthesis can be inferred, dedicated studies to maximize yield and purity are needed.

Exploration of its derivatization potential: A systematic study of the reactions at the nitro, ester, and methylene functionalities would be highly valuable.

Investigation of the biological activity of its derivatives: Given the prevalence of the phenylacetate and nitroaromatic motifs in medicinal chemistry, derivatives of this compound could exhibit interesting pharmacological properties.

Application as a building block in total synthesis: Its unique substitution pattern could be leveraged in the synthesis of complex natural products or novel materials.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 156480-27-2 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Key Functional Groups and Their Synthetic Potential

| Functional Group | Position | Potential Reactions | Significance |

| Nitro (-NO₂) | 4 | Reduction to amine (-NH₂) | Key transformation for introducing nitrogen functionality and altering electronic properties. |

| Ester (-COOCH₃) | 1 | Hydrolysis to carboxylic acid, Transesterification | Allows for the formation of amides, other esters, and further derivatization. |

| Methyl (-CH₃) | 3 | - | Provides steric and electronic influence on the reactivity of the aromatic ring. |

| Methylene (-CH₂-) | alpha to ester | Deprotonation and alkylation (potentially) | Offers a site for C-C bond formation. |

An Article on the Synthetic Methodologies for this compound and its Analogues

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-methyl-4-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUDCBWIPGOCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 3 Methyl 4 Nitrophenyl Acetate

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo various transformations, most notably reduction to an amino group.

Reduction to Amino Derivatives

The reduction of the nitro group in aromatic compounds to form anilines is a fundamental transformation in organic synthesis. wikipedia.orgresearchgate.net For Methyl 2-(3-methyl-4-nitrophenyl)acetate, this conversion to Methyl 2-(4-amino-3-methylphenyl)acetate is a crucial step for the synthesis of various derivatives. A variety of reducing agents can be employed for this purpose. masterorganicchemistry.com

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. wikipedia.org Catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel are highly effective for this transformation. wikipedia.orgmasterorganicchemistry.com

Metal-Acid Systems: A classic and widely used method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid (HCl). masterorganicchemistry.com The Béchamp reaction, which uses iron and hydrochloric acid, is a long-standing industrial process for the preparation of amines from nitro compounds. nih.gov

Other Reducing Agents: Other reagents capable of reducing aromatic nitro groups include sodium hydrosulfite, sodium sulfide, and tin(II) chloride. wikipedia.org More modern methods may utilize reagents like sodium borohydride (B1222165) in the presence of transition metal complexes. jsynthchem.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity. For this compound, the methyl ester group is generally stable under many conditions used for nitro group reduction.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Description |

| H₂, Pd/C | Catalytic hydrogenation using palladium on carbon. |

| Fe, HCl | Béchamp reduction using iron metal in hydrochloric acid. |

| Sn, HCl | Reduction using tin metal in hydrochloric acid. |

| Zn, HCl | Reduction using zinc metal in hydrochloric acid. |

| Na₂S₂O₄ | Sodium hydrosulfite. |

| SnCl₂ | Tin(II) chloride. |

| NaBH₄/Ni(PPh₃)₄ | Sodium borohydride with a nickel catalyst system. jsynthchem.com |

Bioreductive Pathways and Enzyme Specificity

The microbial degradation of nitroaromatic compounds is a significant area of research, particularly for environmental remediation. While specific studies on this compound are not extensively detailed, research on structurally similar compounds like 3-methyl-4-nitrophenol (B363926) (3M4NP) provides valuable insights into potential bioreductive pathways. nih.gov

In the degradation of 3M4NP by Burkholderia sp. strain SJ98, the initial steps involve the enzymatic transformation of the nitroaromatic compound. nih.gov The key enzymes and intermediates identified in this pathway are:

PNP 4-monooxygenase (PnpA): This enzyme catalyzes the monooxygenation of 3M4NP, leading to the formation of methyl-1,4-benzoquinone (MBQ). nih.gov

1,4-benzoquinone (B44022) reductase (PnpB): This enzyme then catalyzes the reduction of MBQ to methylhydroquinone (B43894) (MHQ). nih.gov

Following the formation of methylhydroquinone, the aromatic ring is cleaved, and the resulting intermediates are further metabolized. nih.gov The enzymes involved in the lower pathway of 3M4NP catabolism in this strain include PnpCD, PnpE, and PnpF. nih.gov It is plausible that this compound could be metabolized by microorganisms through similar enzymatic pathways, although the substrate specificity of these enzymes for this particular ester would need to be experimentally confirmed.

Reactions Involving the Methyl Ester Functionality

The methyl ester group of this compound is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification.

Hydrolysis Kinetics and Mechanism (Acidic and Basic Catalysis)

The hydrolysis of esters to their corresponding carboxylic acids is a well-studied reaction that can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and elimination of methanol (B129727) to yield the carboxylic acid. The reaction is reversible and is typically carried out in the presence of a strong acid like HCl or H₂SO₄. youtube.com

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), a hydroxide ion directly attacks the carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. This forms a tetrahedral intermediate, which then collapses to form the carboxylate salt and methanol. This process is irreversible because the final step is an acid-base reaction where the carboxylic acid is deprotonated by the base. researchgate.net

The kinetics of ester hydrolysis have been extensively studied for model compounds like methyl acetate (B1210297) and p-nitrophenyl acetate. scribd.comresearchgate.net The rate of hydrolysis is dependent on factors such as temperature, pH, and the concentration of the catalyst. scribd.compsu.edu For instance, the rate constant for the hydrolysis of methyl acetate increases with temperature. scribd.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com

In the case of this compound, reaction with an alcohol (R'-OH) in the presence of an acid or base catalyst would lead to the formation of a new ester, 2-(3-methyl-4-nitrophenyl)acetate, and methanol. researchgate.net The reaction is an equilibrium process, and to drive it to completion, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Various catalysts can be employed for transesterification, including protic acids, Lewis acids, and strong bases like alkoxides. researchgate.netorganic-chemistry.org The choice of catalyst and reaction conditions can influence the rate and yield of the transesterification reaction.

Reactivity of the Aromatic Ring and Substituent Effects

The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution is influenced by the electronic properties of its substituents: the nitro group (-NO₂), the methyl group (-CH₃), and the methyl acetate group (-CH₂COOCH₃).

Substituents on an aromatic ring can be classified as either activating or deactivating and as ortho-, para-, or meta-directing. numberanalytics.comlibretexts.org

Nitro Group (-NO₂): The nitro group is a strong deactivating group due to its powerful electron-withdrawing inductive and resonance effects. libretexts.orglibretexts.org It directs incoming electrophiles to the meta position relative to itself. numberanalytics.com

Methyl Group (-CH₃): The methyl group is an activating group due to its electron-donating inductive effect and hyperconjugation. libretexts.org It is an ortho-, para-director.

Methyl Acetate Group (-CH₂COOCH₃): This group is generally considered to be weakly deactivating due to the electron-withdrawing inductive effect of the ester functionality. It is typically an ortho-, para-director.

Table 2: Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Electronic Effect | Reactivity | Directing Effect |

| -NO₂ | Strong electron-withdrawing | Deactivating | Meta |

| -CH₃ | Electron-donating | Activating | Ortho, Para |

| -CH₂COOCH₃ | Weak electron-withdrawing | Deactivating | Ortho, Para |

Influence of Methyl and Nitro Groups on Aromatic Reactivity

The chemical reactivity of the aromatic ring in this compound is significantly governed by the electronic effects of its two substituents: the methyl (-CH₃) group and the nitro (-NO₂) group. These groups exert opposing electronic influences, creating a nuanced reactivity profile for the molecule.

The methyl group, located at the meta-position relative to the acetate side chain, is an electron-donating group. egyankosh.ac.in It activates the benzene ring towards electrophilic aromatic substitution by increasing the electron density of the ring through a positive inductive effect (+I) and hyperconjugation. egyankosh.ac.in Activating groups generally direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.orgchemguide.co.uk Therefore, the methyl group directs incoming electrophiles to positions 2, 5, and 6 of the aromatic ring.

Conversely, the nitro group, positioned at the para-position relative to the acetate side chain, is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution by strongly withdrawing electron density through both a negative inductive effect (-I) and a negative resonance effect (-R). egyankosh.ac.in This deactivation makes electrophilic attack less favorable compared to benzene. Deactivating groups, with the exception of halogens, are typically meta-directors. libretexts.org Thus, the nitro group directs incoming electrophiles to positions 2 and 6 relative to itself.

The combined influence of these two groups on electrophilic aromatic substitution results in a specific orientation of reactivity. Both the activating, ortho,para-directing methyl group and the deactivating, meta-directing nitro group favor substitution at the 2-position. This convergence of directing effects makes the 2-position the most likely site for electrophilic attack. The electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution, a reactivity pathway not typically observed in electron-rich aromatic systems.

Directed Functionalization Studies

The substituents on this compound lend themselves to directed functionalization, where the existing groups control the regiochemical outcome of subsequent reactions. The strong electron-withdrawing character of the nitro group is particularly instrumental in facilitating nucleophilic aromatic substitution (SNAr). The nitro group stabilizes the formation of a negatively charged intermediate (a Meisenheimer complex), which is crucial for this reaction mechanism. This allows for the displacement of a suitable leaving group at positions ortho or para to the nitro group.

In related nitro-aromatic systems, the introduction of a nitro group has been shown to be a key strategy for enabling direct functionalization. nih.gov For instance, studies on trinitroquinolone demonstrate that the nitro groups facilitate cine-substitution, where a nucleophile attacks the ring and displaces a different group, leading to regioselective functionalization. nih.gov By analogy, the nitro group in this compound activates the ring for potential nucleophilic attack, particularly at the positions ortho to it (positions 3 and 5), should a suitable leaving group be present or installed.

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (-NH₂), which opens up a vast array of subsequent chemical transformations. This amino group can be diazotized to form a diazonium salt, a highly versatile intermediate for introducing a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions. The direct amidation of esters using nitroarenes as the nitrogen source, facilitated by nickel catalysis, represents another modern approach to functionalization that could potentially be applied. epfl.ch

Theoretical and Experimental Kinetic Studies of Reaction Mechanisms

Kinetic studies, both experimental and theoretical, are essential for elucidating the detailed mechanisms of reactions involving this compound. Such studies provide quantitative data on reaction rates, transition states, and the influence of various reaction parameters.

Activation Parameters and Energy Barriers

Activation parameters, including the activation energy (Ea) or enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide insight into the energy profile of a reaction. While specific kinetic data for this compound is not extensively reported, data from analogous nitrophenyl esters can illustrate the principles. For instance, the aminolysis of 4-nitrophenyl acetate has been studied to determine its reaction mechanism. researchgate.net

Theoretical calculations, such as those using Quantum Mechanics/Molecular Mechanics (QM/MM), can model reaction pathways and calculate energy barriers. For a methyl-transfer reaction, an energy barrier of approximately 25 kcal/mol was calculated, which decreased in the presence of certain structural conformations. mdpi.com Theoretical studies on hetero-Diels-Alder reactions have shown activation enthalpies as low as ~23 kcal/mol. mdpi.com These values are typical for reactions involving the formation of tetrahedral intermediates in ester reactions. The magnitude of the energy barrier determines the reaction rate, with lower barriers corresponding to faster reactions.

The following table presents representative activation barrier data from a theoretical study of a related methyl-transfer reaction, illustrating the types of parameters obtained from such investigations. mdpi.com

| System Configuration | Barrier Height (ΔE≠) (kcal/mol) | Reaction Energy (ΔE₁°) (kcal/mol) |

| Monomer | ~30 | Not Specified |

| Trimer | ~25 | Not Specified |

This interactive table contains data for a methyl-transfer reaction from a QM/MM study, used here for illustrative purposes. mdpi.com

Role of Solvents and Catalysts in Reaction Pathways

The choice of solvent and the presence of a catalyst can profoundly impact the reaction mechanism and rate for processes involving nitrophenyl esters. Solvents can influence reactivity by stabilizing or destabilizing reactants, intermediates, and transition states. In the hydrolysis of 4-nitrophenyl acetate, for example, reaction rates were found to be ten times higher in water than in ethanol. researchgate.net This is attributed to the better solvation of the initial state and less solvation of the transition state in the alcohol medium. researchgate.net The entropy of activation in water is more negative, suggesting a more ordered transition state structure. researchgate.net

Kinetic studies on the nucleophilic substitution of p-nitrophenyl acetate in varying acetonitrile-water mixtures showed that reactivity changes non-linearly with solvent composition, indicating complex solvation effects on both the nucleophile and the substrate. acs.org The use of bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has also been explored in asymmetric catalysis, demonstrating that solvent choice can be critical for achieving high yield and enantioselectivity. mdpi.com

Catalysts provide an alternative reaction pathway with a lower activation energy barrier, thereby increasing the reaction rate. The hydrolysis of aryl acetates can be catalyzed by buffer bases. researchgate.net In nickel-catalyzed reactions, esters can be directly amidated using nitroarenes, showcasing how a catalyst can enable transformations that are otherwise difficult. epfl.ch The development of solvent- and catalyst-free synthetic methods is also a growing area, which can accelerate reaction rates and simplify product purification. mdpi.com

The table below summarizes the effect of different solvents on the rate constants for the aminolysis of 4-nitrophenyl acetate, a structurally related compound. researchgate.net

| Amine | Solvent | Rate Constant k (s⁻¹M⁻¹) |

| Piperidine | Acetonitrile | 2.2 |

| 1-(2-Hydroxyethyl)piperazine | Acetonitrile | 0.42 |

| Morpholine | Acetonitrile | 0.069 |

This interactive table shows nucleophilic rate constants for the reaction of 4-nitrophenyl acetate with various amines in acetonitrile, demonstrating the influence of the nucleophile on reaction kinetics. researchgate.net

Computational Chemistry and Theoretical Modeling of Methyl 2 3 Methyl 4 Nitrophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental in elucidating the electronic structure and preferred three-dimensional arrangement of Methyl 2-(3-methyl-4-nitrophenyl)acetate. dtic.milmdpi.com DFT methods, such as B3LYP and B3PW91, are widely used for their balance of computational cost and accuracy in predicting molecular properties. dergipark.org.tr These calculations can determine optimized molecular geometries, bond lengths, bond angles, and the distribution of electrons within the molecule. rsc.orgfsu.edu

Ab Initio methods, while computationally more demanding, provide highly accurate results by solving the Schrödinger equation without empirical parameters. Both DFT and Ab Initio approaches are crucial for understanding the fundamental characteristics that govern the molecule's stability and reactivity. mdpi.comnih.gov

The flexibility of this compound arises from the rotation around single bonds, particularly the C-C bond connecting the phenyl ring to the acetate (B1210297) group and the C-O bond within the ester moiety. Conformational analysis involves systematically mapping the potential energy surface of the molecule by rotating these bonds to identify stable conformations, which correspond to energy minima. uwlax.eduresearchgate.net

Theoretical calculations can predict the relative energies of different conformers. For instance, the orientation of the carbonyl group relative to the phenyl ring can lead to different stable arrangements. The most stable conformation, or global energy minimum, represents the most probable structure of the molecule under given conditions. These studies have shown that for similar molecules, the planar conformation is often the most stable due to conjugation effects, though steric hindrance from the methyl group may cause some torsion. uwlax.edu

Table 1: Calculated Relative Energies for Key Conformations of this compound

| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| A | 0° (s-cis) | 1.5 | Less Stable |

| B | 90° | 3.2 | Least Stable (Transition State) |

Note: Data is illustrative and based on typical findings for similar aromatic esters.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgscribd.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.netpku.edu.cn

For this compound, the electron-withdrawing nitro group and the phenyl ring significantly influence the FMOs. The HOMO is typically localized on the π-system of the 3-methylphenyl ring, while the LUMO is predominantly centered on the nitro group. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: FMO Properties of this compound Calculated by DFT

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Electron-donating ability (localized on the phenyl ring) |

| ELUMO | -2.50 | Electron-accepting ability (localized on the nitro group) |

Note: Values are representative and obtained from DFT calculations on analogous structures.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions and chemical reactivity.

In this compound, the MEP map would show a high electron density (negative potential, typically colored red) around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack and hydrogen bond acceptance. Conversely, regions of lower electron density (positive potential, colored blue) are expected around the hydrogen atoms of the methyl groups and the aromatic ring, indicating sites for nucleophilic attack. nih.gov This analysis is vital for predicting how the molecule will interact with other molecules, such as solvents or biological receptors.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior of this compound, including its conformational changes and interactions with neighboring molecules in a condensed phase. These simulations are essential for understanding properties that depend on the collective behavior of molecules, such as in a crystal or in solution. mdpi.com

Although this compound lacks strong hydrogen bond donors (like -OH or -NH), it can participate in weak hydrogen bonding networks through its oxygen atoms, which act as hydrogen bond acceptors. researchgate.net In the solid state, weak C-H···O intermolecular interactions can play a significant role in stabilizing the crystal structure. nih.govnih.gov The aromatic and methyl C-H groups can act as weak donors to the oxygen atoms of the nitro and carbonyl groups of adjacent molecules. mdpi.com MD simulations can help to characterize the geometry, strength, and dynamics of these weak hydrogen bonds within a crystal lattice. researchgate.net

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. scirp.orgnih.gov It partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal. By mapping properties onto this surface, one can analyze different types of non-covalent contacts.

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 45.5 | Van der Waals forces |

| O···H | 28.2 | Weak C-H···O hydrogen bonds |

| C···H | 15.8 | Interactions with the aromatic system |

| C···C | 5.5 | π-π stacking interactions |

| N···O | 2.1 | Interactions involving the nitro group |

Note: Data is hypothetical, based on Hirshfeld analyses of similar nitroaromatic compounds.

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules like this compound. These theoretical calculations can provide detailed assignments of nuclear magnetic resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies, which are crucial for the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. By optimizing the molecular geometry of this compound, it is possible to calculate the magnetic shielding tensors for each nucleus and subsequently predict the ¹H and ¹³C NMR chemical shifts.

The predicted chemical shifts are highly dependent on the choice of the functional and basis set used in the DFT calculations. For aromatic and nitro-containing compounds, hybrid functionals such as B3LYP are commonly employed in conjunction with basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), is also critical for obtaining results that can be reliably compared with experimental data obtained in solution.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations, is presented below. The numbering of the atoms corresponds to the IUPAC nomenclature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are hypothetical values for illustrative purposes and would be derived from actual DFT calculations.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H (position 2) | ~ 7.9 - 8.1 | - |

| Aromatic H (position 5) | ~ 7.4 - 7.6 | - |

| Aromatic H (position 6) | ~ 7.3 - 7.5 | - |

| CH₂ (acetate) | ~ 3.7 - 3.9 | ~ 40 - 42 |

| CH₃ (methyl ester) | ~ 3.6 - 3.8 | ~ 52 - 54 |

| CH₃ (on ring) | ~ 2.4 - 2.6 | ~ 18 - 20 |

| Aromatic C (C=O) | - | ~ 170 - 172 |

| Aromatic C (C-NO₂) | - | ~ 145 - 148 |

| Aromatic C (C-CH₃) | - | ~ 135 - 138 |

| Other Aromatic C | - | ~ 120 - 135 |

Infrared (IR) Spectroscopy:

Theoretical IR spectra can be computed by performing a vibrational frequency analysis on the optimized geometry of the molecule. This analysis yields the frequencies of the normal modes of vibration, which correspond to the absorption bands in an experimental IR spectrum. DFT calculations can predict the frequencies and intensities of these vibrations with a reasonable degree of accuracy, although the calculated frequencies are often scaled by an empirical factor to better match experimental values due to the neglect of anharmonicity and other approximations in the theoretical model.

For this compound, key vibrational modes would include the C=O stretching of the ester group, the asymmetric and symmetric stretching of the NO₂ group, C-H stretching of the aromatic ring and methyl groups, and various bending and deformation modes.

Table 2: Predicted Key IR Frequencies for this compound Note: These are hypothetical values for illustrative purposes and would be derived from actual DFT calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | ~ 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | ~ 3000 - 2850 | Medium |

| C=O Ester Stretch | ~ 1735 - 1750 | Strong |

| Aromatic C=C Stretch | ~ 1600 - 1450 | Medium to Strong |

| NO₂ Asymmetric Stretch | ~ 1520 - 1560 | Strong |

| NO₂ Symmetric Stretch | ~ 1340 - 1360 | Strong |

| C-O Ester Stretch | ~ 1200 - 1300 | Strong |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. For the synthesis of this compound, which can be prepared through the esterification of 2-(3-methyl-4-nitrophenyl)acetic acid with methanol (B129727), theoretical modeling can identify the transition states and intermediates along the reaction pathway.

The Fischer esterification, a common method for this synthesis, is acid-catalyzed. Computational modeling of this reaction would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (2-(3-methyl-4-nitrophenyl)acetic acid, methanol, and an acid catalyst, often represented as H⁺) and the products (this compound and water) are optimized to find their minimum energy structures.

Transition State Searching: Algorithms are used to locate the transition state (TS) structures connecting the reactants to the intermediates and the intermediates to the products. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in its vibrational spectrum.

Intermediate Identification: The structures of any intermediates, such as the tetrahedral intermediate formed after the nucleophilic attack of methanol on the protonated carboxylic acid, are optimized.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the identified transition state correctly connects the corresponding reactant and product (or intermediate) states.

Energy Profile: The relative energies of the reactants, intermediates, transition states, and products are calculated to construct a reaction energy profile. This profile provides the activation energies for each step, allowing for the determination of the rate-limiting step of the reaction.

Theoretical studies on the hydrolysis of similar compounds, like p-nitrophenyl acetate, have utilized DFT methods to investigate the reaction mechanism, including the characterization of tetrahedral intermediates and transition states. nih.govresearchgate.netdiva-portal.orgmdpi.comresearchgate.net These studies provide a methodological framework that can be applied to the esterification of 2-(3-methyl-4-nitrophenyl)acetic acid.

Table 3: Hypothetical Energy Profile for the Acid-Catalyzed Esterification of 2-(3-methyl-4-nitrophenyl)acetic acid Note: These are illustrative energy values relative to the reactants and would be determined from quantum mechanical calculations.

| Reaction Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | 2-(3-methyl-4-nitrophenyl)acetic acid + Methanol + H⁺ |

| Transition State 1 (TS1) | +15 to +20 | Protonation of the carbonyl oxygen |

| Intermediate 1 | -5 to -10 | Protonated carboxylic acid |

| Transition State 2 (TS2) | +20 to +25 | Nucleophilic attack of methanol |

| Intermediate 2 (Tetrahedral) | +5 to +10 | Tetrahedral intermediate |

| Transition State 3 (TS3) | +18 to +22 | Proton transfer |

| Intermediate 3 | +2 to +7 | Protonated ester intermediate |

| Transition State 4 (TS4) | +22 to +28 | Elimination of water |

| Products | -2 to -8 | This compound + H₂O + H⁺ |

By characterizing the transition states and intermediates, computational modeling can provide a detailed, step-by-step understanding of the reaction mechanism, which is often difficult to achieve through experimental methods alone.

Applications As a Synthetic Intermediate and in Materials Science Research

Precursor in the Synthesis of Pharmacologically Active Compounds and Agrochemicals (Focus on Chemical Synthesis)

While direct citations for the use of Methyl 2-(3-methyl-4-nitrophenyl)acetate in the synthesis of specific commercial drugs or agrochemicals are not extensively documented in publicly available literature, its structural motifs are present in numerous bioactive molecules. The nitrophenylacetic acid framework is a common feature in various pharmacologically active compounds. For instance, derivatives of 2-nitrophenylacetic acid are known precursors for the synthesis of heterocyclic compounds, which are central to many drug discovery programs. The reduction of the nitro group to an amine, followed by cyclization reactions, can lead to the formation of lactams, which are key components in a range of biologically active molecules. wikipedia.org

The presence of the nitro group on the aromatic ring of this compound makes it an activated substrate for nucleophilic aromatic substitution reactions. This reactivity can be exploited to introduce a variety of functional groups, thereby enabling the synthesis of a diverse library of compounds for biological screening. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(3-methyl-4-nitrophenyl)acetic acid, which can then be coupled with amines or alcohols to form amides and esters, respectively. These transformations are fundamental in the synthesis of many pharmaceutical and agrochemical products.

A related compound, 2-methyl-4-nitrophenylamine, is used in the manufacturing of dyes, indicating that the core structure of this compound has industrial relevance. google.com The chemical transformations used to produce such dyes could potentially be adapted to synthesize novel agrochemicals or pharmaceuticals.

Role in the Generation of Advanced Organic Building Blocks and Fine Chemicals

The strategic placement of functional groups in this compound makes it a valuable starting material for the synthesis of a variety of fine chemicals and advanced organic building blocks. Nitroalkanes and nitroalkenes are recognized as indispensable building blocks in organic synthesis, particularly for pharmaceutically relevant molecules. frontiersin.org The chemical reactivity of this compound can be harnessed in several ways:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine, yielding methyl 2-(4-amino-3-methylphenyl)acetate. This resulting aniline (B41778) derivative is a versatile intermediate that can undergo a wide range of reactions, including diazotization, acylation, and alkylation, to produce a variety of substituted aromatic compounds.

Modification of the Methylene (B1212753) Group: The methylene group adjacent to the nitro-substituted aromatic ring and the ester carbonyl is activated, making it susceptible to deprotonation and subsequent reaction with electrophiles. This allows for the introduction of various substituents at this position, further increasing the molecular complexity and providing access to a broader range of fine chemicals.

Transformations of the Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further functionalization. The acid can be converted to acid chlorides, amides, or other esters, or it can participate in various coupling reactions.

The combination of these reactive sites allows for a modular approach to the synthesis of complex organic molecules, making this compound a useful tool for synthetic chemists in both academic and industrial research.

Derivatives of this compound in Novel Material Development

The unique electronic and structural properties of nitroaromatic compounds suggest that derivatives of this compound could find applications in the development of novel materials with enhanced properties.

Incorporation into Polymers and Dendrimers for Enhanced Properties

The functional groups present in this compound and its derivatives offer anchor points for incorporation into polymeric structures. For instance, the carboxylic acid derivative could be used as a monomer in the synthesis of polyesters or polyamides. The nitro group, with its strong electron-withdrawing nature, can influence the electronic properties of the resulting polymer, potentially leading to materials with interesting optical or conductive properties.

Dendrimers, which are highly branched, well-defined macromolecules, can also be functionalized with derivatives of this compound. The surface of a dendrimer can be modified to carry these nitroaromatic moieties, which could then act as sensors or as active components in drug delivery systems. The regular, hyperbranched structure of dendrimers allows for a high density of functional groups to be presented, which can amplify the desired properties of the incorporated nitroaromatic unit. nih.govmdpi.comresearchgate.netmdpi.comnih.gov

Development of Optically Active Materials (e.g., fluorescent properties of related nitroaromatics)

While nitroaromatic compounds are often considered to be non-fluorescent due to efficient non-radiative decay pathways, recent research has shown that certain structural modifications can lead to fluorescent nitroaromatics. rsc.orgspringernature.comnih.gov The fluorescence of these compounds is often sensitive to their environment, making them useful as probes and sensors.

By carefully designing derivatives of this compound, it may be possible to create novel fluorescent materials. For example, introducing electron-donating groups onto the aromatic ring or extending the pi-conjugated system could potentially lead to compounds with significant fluorescence quantum yields. The planarity of the molecule and the nature of the solvent can also play a crucial role in determining the fluorescence properties of nitroaromatic compounds. springernature.com The development of such materials could have applications in areas such as organic light-emitting diodes (OLEDs) and bio-imaging.

Exploration in Sensing and Imaging Applications (related to nitroaromatic functionality)

The electron-deficient nature of the nitroaromatic ring makes it a good candidate for use in chemical sensors. The nitro group can interact with electron-rich analytes, leading to a change in the optical or electronic properties of the molecule. This change can be detected and used to quantify the concentration of the analyte. For example, the fluorescence of a suitably designed nitroaromatic derivative could be quenched upon binding to an analyte, forming the basis of a "turn-off" sensor. acs.orgmdpi.com

Furthermore, the nitro group can be reduced under hypoxic (low oxygen) conditions, a characteristic of many tumor microenvironments. This property has been exploited in the design of hypoxia-selective imaging agents and prodrugs. nih.gov A derivative of this compound could potentially be developed into a probe for imaging hypoxic tissues. Upon reduction of the nitro group to a fluorescent amine, a "turn-on" fluorescence signal would be generated, allowing for the visualization of hypoxic regions.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(3-methyl-4-nitrophenyl)acetate, and what critical parameters influence yield?

Methodological Answer:

The synthesis typically involves:

Esterification : Reacting 3-methyl-4-nitrophenylacetic acid with methanol under acid catalysis (e.g., H₂SO₄).

Nitration : Introducing the nitro group to a pre-formed methyl phenylacetate derivative using HNO₃/H₂SO₄.

Critical Parameters :

- Temperature control (0–5°C for nitration to avoid over-nitration) .

- Catalyst concentration : Excess acid improves esterification yield but risks side reactions.

- Purification : Column chromatography or recrystallization to isolate the product from isomers (e.g., 2-nitro vs. 4-nitro positions).

Advanced: How can reaction conditions be optimized for selective nitration of the phenyl ring?

Methodological Answer:

Regioselective nitration requires:

- Directed electrophilic substitution : The methyl group directs nitration to the para position. Use mixed acid (HNO₃/H₂SO₄) at 0–10°C to minimize meta byproducts.

- Solvent polarity : Polar aprotic solvents (e.g., DCM) enhance nitronium ion stability.

- Kinetic vs. thermodynamic control : Shorter reaction times favor para selectivity (see analogs in , where fluorine substituents alter regiochemistry) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities?

Methodological Answer:

- Data Collection : Use high-resolution SCXRD (e.g., Cu-Kα radiation, 100 K) for accurate bond-length determination.

- Refinement : Apply SHELXL ( ) for small-molecule refinement and ORTEP-3 ( ) for thermal ellipsoid visualization .

- Case Study : ’s ethyl 2-amino-4-(3-nitrophenyl)acetate structure (R factor = 0.044) demonstrates precision in nitro-group positioning .

Basic: What stability considerations are critical for storage?

Methodological Answer:

- Temperature : Store at 2–8°C (analogous to 3-methyl-4-nitrophenol standards in ) to prevent ester hydrolysis .

- Light Sensitivity : Protect from UV exposure (nitro groups are prone to photodegradation).

- Degradation Pathways : Hydrolysis to 3-methyl-4-nitrophenylacetic acid is accelerated by humidity; use desiccants.

Advanced: How do electronic effects of substituents influence reactivity?

Methodological Answer:

- Nitro Group : Strong electron-withdrawing effect increases electrophilicity of the carbonyl, favoring nucleophilic acyl substitution.

- Methyl Group : Steric hindrance at the 3-position reduces accessibility to the nitro group. Compare with ’s difluoro analogs, where fluorine’s electronegativity further polarizes the ring .

Basic: What computational methods predict physicochemical properties?

Methodological Answer:

| Property | Predicted Value | Tool/Method |

|---|---|---|

| LogD (pH 7.4) | 0.93 | JChem ( ) |

| Polar Surface Area | 52.32 Ų | DFT calculations |

| Lipinski Compliance | Yes (Rule of 5) | SwissADME |

Advanced: How to resolve crystallographic data contradictions?

Methodological Answer:

- Data Validation : Cross-check with Cambridge Structural Database (CSD) entries.

- Refinement Protocols : Use SHELXL’s TWIN/BASF commands ( ) for twinned crystals, as demonstrated in ’s conflicting C...O distances .

Basic: How to mitigate handling hazards?

Methodological Answer:

- PPE : Use nitrile gloves and goggles (GHS hazard codes H315/H319 in ).

- Ventilation : Fume hoods mandatory during nitration (risk of NOx release).

Advanced: Role of isotopic labeling in mechanistic studies?

Methodological Answer:

- Deuterated Analogs : Use 3-methyl-d₃-4-nitrophenol () to trace metabolic pathways via LC-MS .

- Kinetic Isotope Effects (KIE) : Study C–H bond cleavage in ester hydrolysis using ¹³C-labeled acetate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.